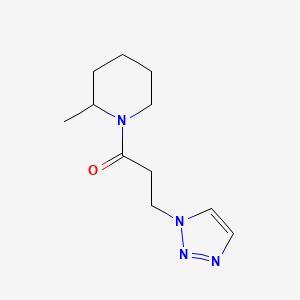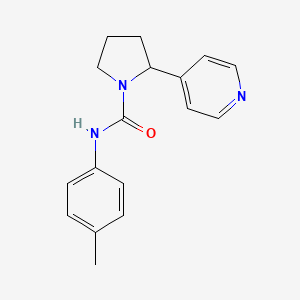
N-(4-methylphenyl)-2-pyridin-4-ylpyrrolidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methylphenyl)-2-pyridin-4-ylpyrrolidine-1-carboxamide, also known as MP-10, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of pyrrolidine carboxamide derivatives, which have shown promising results in various preclinical studies.
Mécanisme D'action
The exact mechanism of action of N-(4-methylphenyl)-2-pyridin-4-ylpyrrolidine-1-carboxamide is not fully understood. However, it is believed to act on various molecular targets such as the dopamine transporter, the serotonin transporter, and the sigma-1 receptor. N-(4-methylphenyl)-2-pyridin-4-ylpyrrolidine-1-carboxamide has also been shown to modulate the activity of various neurotransmitters such as dopamine, serotonin, and glutamate.
Biochemical and Physiological Effects:
N-(4-methylphenyl)-2-pyridin-4-ylpyrrolidine-1-carboxamide has been shown to have various biochemical and physiological effects in animal models. These effects include the modulation of neurotransmitter levels, the inhibition of oxidative stress, and the regulation of gene expression. N-(4-methylphenyl)-2-pyridin-4-ylpyrrolidine-1-carboxamide has also been shown to improve mitochondrial function and to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in neuroplasticity.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-methylphenyl)-2-pyridin-4-ylpyrrolidine-1-carboxamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been extensively studied in various animal models, which makes it a well-established research tool. However, one limitation of N-(4-methylphenyl)-2-pyridin-4-ylpyrrolidine-1-carboxamide is that its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its molecular targets.
Orientations Futures
There are several future directions for the study of N-(4-methylphenyl)-2-pyridin-4-ylpyrrolidine-1-carboxamide. One direction is to further investigate its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to study its potential use as an antidepressant and anxiolytic agent. Additionally, the molecular targets of N-(4-methylphenyl)-2-pyridin-4-ylpyrrolidine-1-carboxamide need to be further elucidated to design more targeted experiments. Finally, the development of more potent and selective derivatives of N-(4-methylphenyl)-2-pyridin-4-ylpyrrolidine-1-carboxamide may lead to the discovery of new therapeutic agents.
Méthodes De Synthèse
The synthesis of N-(4-methylphenyl)-2-pyridin-4-ylpyrrolidine-1-carboxamide involves the reaction of 4-methylbenzaldehyde with 2-pyridinecarboxaldehyde in the presence of sodium triacetoxyborohydride, followed by the reaction of the resulting intermediate with pyrrolidine-1-carboxylic acid. The final product is obtained after purification using column chromatography.
Applications De Recherche Scientifique
N-(4-methylphenyl)-2-pyridin-4-ylpyrrolidine-1-carboxamide has been studied for its potential therapeutic applications in various fields such as neurology, psychiatry, and oncology. In neurology, N-(4-methylphenyl)-2-pyridin-4-ylpyrrolidine-1-carboxamide has been shown to have neuroprotective effects and to improve cognitive function in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's. In psychiatry, N-(4-methylphenyl)-2-pyridin-4-ylpyrrolidine-1-carboxamide has been studied for its potential use as an antidepressant and anxiolytic agent. In oncology, N-(4-methylphenyl)-2-pyridin-4-ylpyrrolidine-1-carboxamide has been shown to inhibit the growth of cancer cells and to induce apoptosis in various cancer cell lines.
Propriétés
IUPAC Name |
N-(4-methylphenyl)-2-pyridin-4-ylpyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c1-13-4-6-15(7-5-13)19-17(21)20-12-2-3-16(20)14-8-10-18-11-9-14/h4-11,16H,2-3,12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGVKPBAOYGBUAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N2CCCC2C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

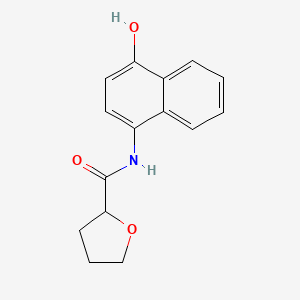
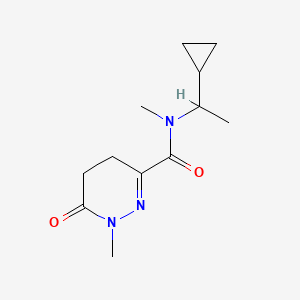
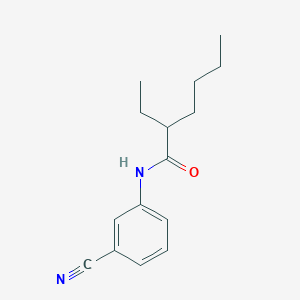
![2-(2-Bicyclo[2.2.1]heptanyl)-1-(2-pyridin-4-ylpyrrolidin-1-yl)ethanone](/img/structure/B7493819.png)

![2-Bicyclo[2.2.1]heptanyl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone](/img/structure/B7493822.png)
![N-[3,5-dimethyl-1-(4-methylphenyl)pyrazol-4-yl]-2-methylcyclopropane-1-carboxamide](/img/structure/B7493836.png)
![1-[2,4,6-Trimethyl-3-[(2-methylimidazol-1-yl)methyl]phenyl]ethanone](/img/structure/B7493840.png)

![Methyl 2-[(2-methylpiperidine-1-carbonyl)amino]benzoate](/img/structure/B7493853.png)
